4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Overview
Description
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is an organic compound . It belongs to the class of compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular formula of this compound is C12H9F3N2O3S . Its molecular weight is 255.19 g/mol . The InChI code is 1S/C12H8F3NO2/c13-12(14,15)8-1-6-11(16-7-8)18-10-4-2-9(17)3-5-10/h1-7,17H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.19 g/mol . It has a XLogP3 value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound also has two rotatable bonds . The melting point of a similar compound, 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol, is 91-92°C .Scientific Research Applications
Photophysicochemical Properties and Applications
Photocatalytic Applications
The compound has been utilized in the synthesis and characterization of zinc(II) phthalocyanine derivatives, exhibiting properties suitable for photocatalytic applications. The presence of benzenesulfonamide derivatives as substituents significantly affects its spectroscopic, photophysical, and photochemical properties, making it a potential candidate for various photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).
Photodynamic Therapy
Studies on zinc(II) phthalocyanine substituted with benzenesulfonamide units have shown that the compound possesses properties making it a potential photosensitizer candidate for photodynamic therapy. This is particularly relevant in cancer treatment, where its good solubility, monomeric species, adequate fluorescence, and singlet oxygen production are advantageous (Öncül, Öztürk, & Pişkin, 2022).
Biological and Antimicrobial Activities
Antimicrobial Activities
The compound has been included in the synthesis of a library of pyrazolo[3,4-b]pyridines bearing the benzenesulfonamide moiety, which demonstrated significant in vitro antibacterial and antifungal activities against several pathogenic strains. This highlights its potential in the development of new antimicrobial agents (Chandak et al., 2013).
Pathological Pain Model in Mice
Certain derivatives of the compound have been synthesized and tested for their effects on a pathological pain model in mice. Some isomers exhibited anti-hyperalgesic action and anti-edematogenic effects, comparable to Celecoxib in an arthritic pain model, without causing locomotive disorders in animals. This indicates its potential in the development of new analgesic and anti-inflammatory drugs (Lobo et al., 2015).
Catalytic Applications
- Transfer Hydrogenation: Derivatives of the compound have been utilized in the synthesis of Cp*IrIIICl complexes, assessed for transfer hydrogenation of various substrates. These pre-catalysts exhibited high activity in transfer hydrogenation under air without the need for basic additives or halide abstractors, indicating its potential in facilitating various organic transformations (Ruff et al., 2016).
properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-1-6-11(17-7-8)20-9-2-4-10(5-3-9)21(16,18)19/h1-7H,(H2,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMKWABVZPQPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193051 | |
Record name | 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874839-04-0 | |
Record name | 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874839-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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